molecular formula C13H12ClNO4 B11845721 3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- CAS No. 53776-42-4

3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo-

Cat. No.: B11845721
CAS No.: 53776-42-4
M. Wt: 281.69 g/mol
InChI Key: QGOYFEJYTWKNJM-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- is an organic compound belonging to the quinolone family This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1,4-dihydroquinoline-3,4-dione with chloroacetic acid and potassium bromide in dimethyl sulfoxide (DMSO) to form an intermediate. This intermediate is then treated with hydrofluoric acid and hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, resulting in antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- is unique due to its specific combination of substituents, which may confer distinct chemical reactivity and biological activity compared to other quinolone derivatives. Its methoxy group, in particular, may enhance its pharmacokinetic properties and biological efficacy.

Properties

CAS No.

53776-42-4

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

6-chloro-1-ethyl-7-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H12ClNO4/c1-3-15-6-8(13(17)18)12(16)7-4-9(14)11(19-2)5-10(7)15/h4-6H,3H2,1-2H3,(H,17,18)

InChI Key

QGOYFEJYTWKNJM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)OC)Cl)C(=O)O

Origin of Product

United States

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